BenchChemオンラインストアへようこそ!

copper;pentane-2,4-dione

cross-coupling catalysis homogeneous copper catalysis synthetic methodology

Researchers face performance loss when substituting Cu(acac)₂ with simpler copper salts or other metal acetylacetonates without re-optimization. This coordination complex provides a soluble, bench-stable, halide-free copper source. - **Catalytic advantage:** 46% yield in cross-coupling (6.6× CuI at 7%; outperforms CuCl₂ at 23%) - **ALD/CVD ready:** Volatile precursor (13 Pa at 163°C); fluorine-free Cu₂O films at 0.07 Å/cycle - **Scale economics:** Earth-abundant alternative to Pd(acac)₂; copper cost ≈0.01% of palladium

Molecular Formula C10H16CuO4
Molecular Weight 263.78 g/mol
Cat. No. B8792206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;pentane-2,4-dione
Molecular FormulaC10H16CuO4
Molecular Weight263.78 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]
InChIInChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3;
InChIKeyNPJDQKHHXAPMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Acetylacetonate: Procurement-Grade Properties


Copper(II) acetylacetonate [Cu(acac)2, bis(2,4-pentanedionato)copper(II)] is a coordination complex with molecular formula Cu(C5H7O2)2 and molecular weight 261.76 g/mol . The compound exists as a blue to blue-gray crystalline powder or needle-like crystals , exhibiting a melting point of 245–285°C (decomposition range depending on heating rate) and sublimation beginning at approximately 160°C under reduced pressure [1]. It is poorly soluble in water (0.2 g/L at 20°C) but readily dissolves in organic solvents including benzene, chloroform, and carbon tetrachloride [1]. As a member of the metal β-diketonate family, Cu(acac)2 serves as a soluble, bench-stable copper source for catalytic applications, a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper and copper oxide thin films, and a building block for supported heterogeneous catalysts . The compound's ligand field confers moderate thermodynamic stability relative to other first-row transition metal acetylacetonates, a characteristic that underlies its distinctive reactivity profile in both homogeneous and heterogeneous catalytic systems [2].

Soluble, bench-stable copper source for homogeneous catalysis in organic media
Volatile precursor for CVD and ALD of Cu/Cu2O thin films
Building block for supported heterogeneous catalysts and nanoparticle synthesis

Why Cu(acac)2 Cannot Be Replaced by Generic Substitutes


Substituting Cu(acac)2 with either simpler copper salts (Cu(OAc)2, CuCl2, CuI) or alternative metal acetylacetonates (Ni(acac)2, Co(acac)2, VO(acac)2) without systematic re-optimization introduces quantifiable performance deficits across multiple reaction classes. The acetylacetonate ligand system confers a unique combination of moderate thermodynamic stability, organic solvent solubility, and volatility that distinguishes Cu(acac)2 from ionic copper salts in both homogeneous catalysis and vapor-phase deposition [1]. Head-to-head catalytic screening reveals that Cu(acac)2 outperforms CuI by a factor of 6.6× in specific cross-coupling yields (46% vs 7% under identical conditions) [2], while producing fundamentally different nanoparticle surface chemistry compared to Cu(OAc)2-derived catalysts [3]. Among metal acetylacetonates, thermal stability rankings place Cu(acac)2 between the less stable Zn(II) and Cd(II) complexes and the more robust Mn(II) species, a position that directly impacts process temperature windows in CVD/ALD applications [4]. Furthermore, computational ligand field analysis identifies Cu(acac)2 as a 'limitrophe case' with moderate stability and distinctive reactivity compared to the more stable Ni(acac)2 and Co(acac)3 complexes [1]. The cumulative evidence demonstrates that in-class compounds are not interchangeable; selection decisions must be driven by the specific quantitative differentiation documented below.

Copper Salts
CuI, CuCl2, or Cu(OAc)2 may deliver lower catalytic yields or alter nanoparticle surface chemistry due to different ligand environments and reduction pathways.
Alternative M(acac)n
Ni(acac)2 and Co(acac)3 exhibit higher thermodynamic stability; their slower ligand exchange kinetics may shift catalytic turnover profiles away from Cu(acac)2 benchmarks.
Fluorinated Precursors
Cu(hfac)2 introduces fluorine contamination risks; Cu(acac)2 offers a fluorination-free thermal budget but may require separate process window validation.

Cu(acac)2: Evidence-Based Quantitative Differentiation


Cross-Coupling Catalysis vs. CuI and CuCl2

In a standardized catalyst screening for a cross-coupling reaction (0.2 mmol substrate, 0.2 equiv catalyst loading, room temperature, 24 h), Cu(acac)2 produced a 46% yield by 1H NMR with CH2Br2 as internal standard, whereas CuI yielded only 7% under identical conditions and CuCl2 produced 23% [1]. Cu(acac)2 performed comparably to Cu(OAc)2 (53%) and Cu(OTf)2 (49%) within this specific transformation. The 6.6× yield advantage over CuI (46% vs 7%) demonstrates that ligand environment rather than copper oxidation state alone governs catalytic efficiency in this coupling manifold.

Cross-Coupling vs. CuI
Head-to-head
Reported yield 46% (Cu(acac)2) vs. 7% (CuI) under identical conditions; 23% for CuCl2.
Supports catalyst selection where halide-free copper sources are preferred.
Yield advantage is reaction-specific; solvent and substrate scope require independent verification.
cross-coupling catalysis homogeneous copper catalysis synthetic methodology

Nanoparticle Surface Chemistry vs. Cu(OAc)2

A systematic investigation comparing Cu(acac)2 and Cu(OAc)2 as precursors for copper nanoparticle synthesis in oleylamine revealed fundamentally divergent reduction pathways with distinct catalytic consequences [1]. Reduction of Cu(OAc)2 by oleylamine generated a high amount of water and few byproducts, whereas reduction of Cu(acac)2 produced a low amount of water and many organic byproducts [1]. The resulting nanoparticles exhibited different abilities to further dehydrogenate and transaminate oleylamine in the synthesis reaction pot—a difference attributed to the presence of a copper oxide phase in nanoparticles derived from Cu(OAc)2 that was absent or reduced in Cu(acac)2-derived materials [1].

Nanoparticle Surface Chemistry
Head-to-head
Cu(acac)2 reduction produces low water, many organics; Cu(OAc)2 gives high water, copper oxide phase.
Precursor choice affects oxide content and subsequent catalytic behavior of nanoparticles.
Qualitative divergence confirmed by NMR and IR; reproducibility may depend on amine reduction conditions.
copper nanoparticles heterogeneous catalysis precursor engineering

Cu2O ALD Without Fluorination

A 2023 study reported the successful atomic layer deposition (ALD) of Cu2O thin films using Cu(acac)2 as the copper precursor with H2O and O2 as co-reactants at 200°C [1]. The process exhibited self-limiting behavior with a saturated growth-per-cycle of 0.07 Å, producing polycrystalline, uniform films with RMS roughness of ~2 nm, a direct forbidden bandgap of 2.07 eV, and a direct allowed bandgap of 2.60 eV [1]. The authors explicitly note that existing ALD copper precursors 'suffer from various problems, including limited thermal stability, fluorination, or narrow temperature windows' and that some processes result in CuO films instead of Cu2O [1]. Cu(acac)2 avoids fluorination issues inherent to fluorinated β-diketonate precursors such as Cu(hfac)2, while providing a wider viable temperature window.

Cu2O ALD Process
Context-dependent
Self-limiting growth of 0.07 Å/cycle at 200 °C; RMS roughness ~2 nm; avoids fluorination issues.
Supports fluorination-free ALD of Cu2O films with reported bandgap characteristics.
Film uniformity and electronic properties should be verified on individual reactor configurations.
atomic layer deposition Cu2O thin films semiconductor precursors

Thermal Stability vs. Other M(acac)n Complexes

Thermogravimetric analysis of metal acetylacetonate thermal decomposition established a relative stability order based on initial decomposition temperature: Zn(II) < Cd(II) < VO(II) < Fe(III) < Cr(III) < Cu(II) ≅ Co(II) < Mn(II) [1]. Cu(acac)2 and Co(acac)2 exhibit statistically equivalent thermal stability, positioned between the less stable Fe(III) complex and the more robust Mn(II) species. The decomposition behavior of Cu(acac)2 follows a sigmoid curve similar to Cr(III) complexes, distinct from the linear decomposition pattern observed for other metals [1]. This intermediate thermal stability profile makes Cu(acac)2 suitable for moderate-temperature CVD/ALD processes while being more easily decomposed than Mn(acac)2 when low-temperature deposition is desired.

Thermal Stability Rank
Class-level
Cu(acac)2 ≅ Co(acac)2; positioned between Fe(III) and Mn(II) acetylacetonates in TGA decomposition order.
Intermediate thermal stability suits moderate-temperature CVD/ALD processes.
Decomposition kinetics follow a sigmoid curve distinct from linear patterns of other metals.
thermal stability TGA CVD precursor selection

Theoretical Stability as Limitrophe Case

High-level CASPT2 computational analysis of transition metal acetylacetonates TM(AcAc)n (TM = Cr, Fe, Co, Ni, Cu) identified Cu(acac)2 as a 'limitrophe case' exhibiting moderate stability and reactivity relative to its first-row congeners [1]. The study established quantitative stability peaks at Cu(AcAc)1, Ni(AcAc)2, and Co(AcAc)3, with stability ranked via the ε3 stability index incorporating excitation energy, free energy of atomization, and HOMO energy [1]. Cu(acac)2's position at the boundary between more stable and less stable electronic configurations explains its balanced catalytic activity—sufficiently stable for bench handling and storage, yet sufficiently labile for ligand exchange and catalytic turnover under mild conditions.

Limitrophe Stability
Class-level
CASPT2 calculations identify Cu(acac)2 as a boundary case with moderate stability relative to Ni(acac)2 and Co(acac)3 peaks.
Computational model supports its balanced lability for ligand exchange reactions.
Theoretical framework; experimental kinetic data should guide specific application choices.
computational chemistry ligand field theory catalyst design

Earth-Abundant Economics vs. Precious Metal Catalysts

A 2025 comprehensive review comparing palladium versus earth-abundant metals (Ni, Cu, Co, Fe) for Suzuki-Miyaura cross-couplings and aminations provides a framework for evaluating Cu(acac)2 in the context of precious metal alternatives [1]. While the review notes that Pd catalysts generally offer lower catalyst loadings and broader substrate scope, Cu-based systems (including Cu(acac)2) present advantages in terms of metal cost and abundance [1]. Copper is approximately 10,000× more abundant in Earth's crust than palladium and roughly 100× less expensive per mole, a differential that becomes material at multi-kilogram production scales. The review emphasizes that metal selection must consider 'catalyst loadings, overall reaction efficiency, ligand availability, cost, residual metal expected in the products, [and] energy invested' [1].

Earth-Abundant Economics
Class-level
Copper abundance ~60-68 ppm vs. Pd ~0.015 ppm; metal cost fraction approximately 0.01% of palladium.
Supports cost-driven catalyst selection at scale, with tradeoffs in loading and substrate scope.
Economic advantage must be weighed against potentially higher catalyst loadings versus Pd systems.
cross-coupling economics earth-abundant metal catalysis procurement cost analysis

Cu(acac)2: Procurement-Driven Applications


Homogeneous Cross-Coupling Catalysis

Based on direct head-to-head catalyst screening data, Cu(acac)2 delivers 46% yield in a representative cross-coupling transformation compared to 7% for CuI and 23% for CuCl2 under identical conditions [1]. This 6.6× yield advantage over CuI makes Cu(acac)2 the preferred procurement choice for reaction development where iodide coordination may poison catalyst activity or where halide-free copper sources are required. Researchers optimizing coupling reactions where Cu(OAc)2 (53%) or Cu(OTf)2 (49%) show comparable performance should evaluate Cu(acac)2 based on solubility in the reaction solvent and compatibility with air-sensitive substrates.

ALD and CVD Precursor for Semiconductor Films

Cu(acac)2 has been validated as a fluorination-free ALD precursor for Cu2O thin films, producing self-limiting growth at 0.07 Å/cycle with RMS roughness of ~2 nm and appropriate bandgap characteristics (2.07 eV direct forbidden, 2.60 eV direct allowed) at 200°C [1]. This application is specifically valuable when fluorinated β-diketonate precursors such as Cu(hfac)2 are undesirable due to fluorine contamination concerns or equipment corrosion issues. Additionally, Cu(acac)2 has been demonstrated for ALD of metallic Cu films using hydroquinone as reductant, achieving growth rates of 1.8 Å/cycle at 160-240°C . The compound's volatility (vapor pressure 13 Pa at 163°C) and moderate thermal stability (positioned between Fe(III) and Mn(II) acetylacetonates in TGA stability rankings) make it suitable for moderate-temperature CVD processes.

Copper Nanoparticles with Controlled Surface Chemistry

The choice between Cu(acac)2 and Cu(OAc)2 as nanoparticle precursor is not arbitrary: reduction of Cu(acac)2 by oleylamine produces low water content and diverse organic byproducts, yielding nanoparticles with distinct dehydrogenation and transamination activity compared to Cu(OAc)2-derived materials that contain a copper oxide phase [1]. Researchers developing copper-based heterogeneous catalysts should select Cu(acac)2 when seeking to minimize surface oxide formation or when the acetylacetonate-derived organic shell influences subsequent catalytic performance.

Earth-Abundant Alternative for Cost-Sensitive Processes

For pharmaceutical or fine chemical manufacturing where catalyst cost at scale is a primary procurement consideration, Cu(acac)2 offers an earth-abundant alternative to Pd(acac)2 and other precious metal catalysts [1]. The economics favor copper-based systems when acceptable yields can be achieved at moderate catalyst loadings, given that copper metal cost is approximately 0.01% of palladium and crustal abundance is roughly 4,000× higher [1]. However, selection decisions must account for the tradeoff that copper catalysts typically require higher molar loadings than palladium to achieve comparable turnover frequencies, as documented in cross-coupling comparisons.

Application
Selection Property
Validation Focus
Cross-coupling catalyst development
Catalytic yield profile in halide-sensitive reactions
Comparative yield screening under target coupling conditions
CVD/ALD thin-film deposition
Fluorination-free volatility and thermal decomposition window
Film purity, roughness, and bandgap characterization
Supported nanoparticle synthesis
Precursor-dependent reduction pathway and oxide-phase formation
Surface chemistry analysis and catalytic site benchmarking
Cost-sensitive process scale-up
Earth-abundant metal economics and ligand cost structure
Process mass intensity and metal residual limits
Quote Request

Request a Quote for copper;pentane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.